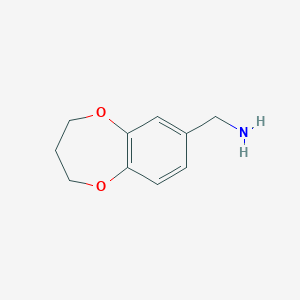

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Overview

Description

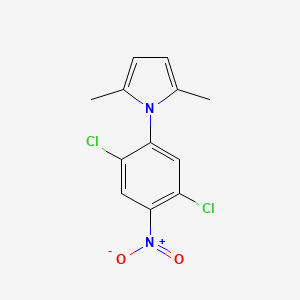

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” is a chemical compound with the empirical formula C10H13NO2 . Its molecular weight is 179.22 g/mol . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” were not found in the search results, related compounds have been synthesized through various methods. For instance, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .

Molecular Structure Analysis

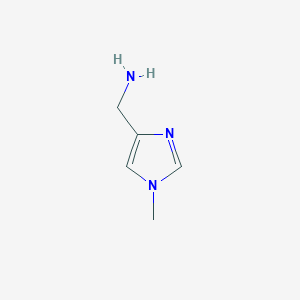

The compound’s IUPAC name is “1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine” and its InChI string is "InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3" . The Canonical SMILES string is "CC(C1=CC2=C(C=C1)OCCO2)N" .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.094628657 g/mol . The topological polar surface area is 44.5 Ų , and it has a heavy atom count of 13 .

Scientific Research Applications

Chemical Research

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” is a unique chemical compound with the empirical formula C10H13NO2 and a molecular weight of 179.22 . It’s often used in chemical research due to its unique structure and properties .

Enzyme Inhibition Studies

Some compounds similar to “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This makes it a potential candidate for further research in the field of enzyme inhibition.

Anticonvulsant Activity Research

The compound has been used in the synthesis of new amino amides and amino esters, which were isolated as hydrochlorides . These new compounds have been studied for their potential anticonvulsant activity .

Anti-Diabetic Potential

Compounds synthesized using “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” have been evaluated for their anti-diabetic potential by α-glucosidase enzyme inhibitory studies . This suggests a potential application in the treatment of diabetes.

Synthesis of N-Substituted Compounds

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” can be used in the synthesis of N-substituted compounds . These compounds have various applications in medicinal chemistry and drug discovery .

Chemical Supplier Catalogs

This compound is available from chemical suppliers for research purposes . It’s often included in their catalogs for researchers to purchase and use in their experiments .

Safety and Hazards

Future Directions

Mechanism of Action

- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is pyruvate kinase (PKM) . Pyruvate kinase is an enzyme involved in glycolysis, specifically catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM plays a crucial role in energy production and metabolic regulation in humans .

- Changes in PKM activity may impact downstream processes, including ATP production, cell growth, and proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUSRLBOAUOYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389825 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122416-41-5 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.